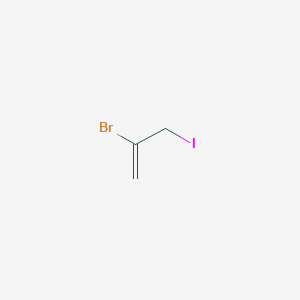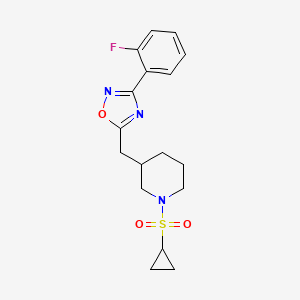![molecular formula C12H22N2O2 B2630662 Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1504412-80-9](/img/structure/B2630662.png)
Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of azabicyclo[4.1.0]heptane, which is a type of bicyclic compound containing a nitrogen atom . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry. The “aminomethyl” group suggests the presence of an amino group (-NH2) attached to a methyl group (-CH2-).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the azabicyclo[4.1.0]heptane core, with the aminomethyl and carboxylate groups attached. The exact structure would depend on the specific locations of these groups on the bicyclic core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminomethyl and carboxylate groups. The amino group could participate in reactions such as acid-base reactions, while the carboxylate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the aminomethyl and carboxylate groups could influence properties such as solubility, acidity/basicity, and stability .Applications De Recherche Scientifique
Scalable Synthesis for Medicinal Chemistry
An efficient and scalable synthesis route for enantiomerically pure tert-butyl derivatives of azabicycloheptane carboxylates has been developed, showcasing significant improvements over previous methods. This synthesis involves innovative steps like epimerization/hydrolysis, avoiding tedious purification processes and achieving substantial yields. Such advancements underscore the compound's utility in producing kilogram quantities for research and development in medicinal chemistry (Maton et al., 2010).
Building Blocks for Peptidomimetics
The compound's derivatives have been highlighted as crucial intermediates for the synthesis of constrained peptidomimetic structures. These structures act as rigid dipeptide mimetics, aiding structure-activity studies in peptide-based drug discovery. Efficient synthetic strategies for these derivatives pave the way for novel therapeutic agents by mimicking natural peptide structures (Mandal et al., 2005).
Conformational Constraints in Amino Acids
Research demonstrates the synthesis of azabicycloheptane glutamic acid analogues, illustrating the compound's role in creating conformationally constrained amino acids. This synthesis involves complex steps like transannular alkylation, highlighting the compound’s ability to introduce spatial constraints in biomolecules, potentially affecting their biological activity and stability (Hart & Rapoport, 1999).
Novel Scaffolds for Drug Discovery
Tert-butyl derivatives of azabicycloheptane carboxylates serve as novel scaffolds for drug discovery, particularly in synthesizing substituted piperidines and exploring chemical spaces complementary to piperidine ring systems. These scaffolds offer unique geometries for binding to biological targets, potentially leading to drugs with novel mechanisms of action (Meyers et al., 2009).
Asymmetric Synthesis and Chiral Chemistry
The compound also plays a critical role in the asymmetric synthesis of chiral bicyclic amino acid derivatives, which are invaluable in creating enantiomerically pure substances for pharmaceutical applications. These methodologies enable the production of compounds with specific stereochemical configurations, crucial for the efficacy and safety of medicinal compounds (Bakonyi et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-13)7-9(12)14/h9H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINXHIFJXMDZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2630584.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2630585.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-acetylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B2630586.png)

![4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2630588.png)

![Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine](/img/structure/B2630591.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2630593.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630596.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630597.png)

